molecular formula C10H12BrClN2 B13536187 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride

Cat. No.: B13536187
M. Wt: 275.57 g/mol
InChI Key: GUPAGUXBCOUKBF-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 6, an ethyl group at position 8, and a methyl group at position 2. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C10H11BrN2.ClH/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13;/h4-6H,3H2,1-2H3;1H

InChI Key

GUPAGUXBCOUKBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN2C1=NC(=C2)C)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride typically involves the bromination of 8-ethyl-2-methylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution, enabling functionalization with various nucleophiles. Key examples include:

Reaction TypeConditionsProductYieldSource
Amination NH₃ (g), Pd(OAc)₂, Xantphos, 100°C6-Amino-8-ethyl-2-methylimidazo[1,2-a]pyridine72%
Methoxy Substitution NaOMe, DMF, 80°C6-Methoxy derivative65%
Thiolation Thiophenol, CuI, K₂CO₃, DMSO6-Phenylthio analog58%

Mechanistic studies indicate that palladium catalysts enhance reactivity in amination reactions, while polar aprotic solvents (e.g., DMF) improve yields in methoxy substitution .

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in Pd- or Cu-catalyzed cross-couplings, enabling C–C and C–X bond formation:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : DME/H₂O

  • Products : 6-Aryl derivatives (e.g., 6-phenyl, 6-naphthyl)

  • Yield Range : 60–85%

Buchwald–Hartwig Amination

Formation of C–N bonds with primary/secondary amines:

  • Catalyst : Pd₂(dba)₃, Xantphos

  • Temperature : 110°C

  • Yields : 50–75% for substituted anilines

Carbonylation Reactions

Pd-catalyzed carbonylation introduces carboxamide or ester groups at position 6:

  • Conditions : CO (1 atm), PdCl₂(PPh₃)₂, DMF, 80°C

  • Nucleophile : Primary amines (e.g., methylamine, benzylamine)

  • Yields : 68–82%

Example:

6-Bromo derivative+CO+RNH2Pd6-CONHR derivative\text{6-Bromo derivative} + \text{CO} + \text{RNH}_2 \xrightarrow{\text{Pd}} \text{6-CONHR derivative}

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at position 3:

ElectrophileConditionsProductYieldSource
Nitration HNO₃, H₂SO₄, 0°C3-Nitro derivative45%
Halogenation Br₂, CHCl₃, RT3-Bromo adduct60%

Functionalization of the Ethyl Group

The ethyl group at position 8 can be oxidized or functionalized:

  • Oxidation : KMnO₄, H₂O, 70°C → 8-Carboxylic acid (yield: 55%)

  • Radical Alkylation : AIBN, alkyl halides → 8-Alkyl derivatives (yield: 40–50%)

Mechanistic Insights

  • Oxidative Addition in Pd Catalysis : The C–Br bond undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate critical for cross-coupling .

  • Steric Effects : The 2-methyl group directs substitution to position 6 due to steric hindrance at adjacent positions .

Scientific Research Applications

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Pharmacological Relevance Aqueous Solubility (HCl Salt) Key References
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine HCl Br (6), Et (8), Me (2) C₁₁H₁₄BrClN₂ Under investigation High (due to HCl salt)
8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl Br (8), Cl (6) C₇H₅BrClN₂·HCl Antitrypanosomal lead candidate Moderate
6-Chloroimidazo[1,2-a]pyridine Cl (6) C₇H₅ClN₂ Anticonvulsant activity Low
8-Bromo-5-methylimidazo[1,2-a]pyridine HCl Br (8), Me (5) C₈H₇BrN₂·HCl CDK inhibitor intermediate High
6,8-Dibromoimidazo[1,2-a]pyridine Br (6), Br (8) C₇H₄Br₂N₂ Synthetic intermediate Low

Key Observations:

Halogen Substituents : Bromine at position 6 or 8 enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) . Chlorine at position 6 (e.g., 6-chloro derivatives) is associated with improved metabolic stability but reduced solubility .

Methyl groups at position 2 or 5 are common in CDK inhibitors and anticonvulsants .

Hydrochloride Salt : Salt formation universally improves solubility, critical for in vivo applications. For example, 8-bromo-5-methylimidazo[1,2-a]pyridine HCl shows 99% HPLC purity and high solubility .

Pharmacological and Pharmacokinetic Comparisons

  • Antitrypanosomal Activity: 8-Bromo-6-chloro derivatives (e.g., 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine) exhibit potent activity against Trypanosoma brucei (IC₅₀ < 1 µM) due to nitro group-mediated redox cycling . The target compound lacks a nitro group, suggesting a different mechanism.
  • CDK Inhibition: 8-Amino-6-bromo derivatives (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are potent CDK2 inhibitors (IC₅₀ = 0.2 µM) . The ethyl group in the target compound may sterically hinder kinase binding.
  • Solubility and Bioavailability: Sulfonylmethyl substituents (e.g., 2-[(phenylsulfonyl)methyl] groups) dramatically improve aqueous solubility (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol, solubility >10 mg/mL) . The target compound’s ethyl group may reduce solubility compared to sulfonated analogs but remains favorable due to HCl salt formation.

Biological Activity

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride is C10H12BrClN2, with a molecular weight of approximately 281.96 g/mol. The compound features a bromine atom and an ethyl group at specific positions on the imidazole ring, which contribute to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits anticancer and antimicrobial properties, making it a candidate for further development in medicinal applications.

Anticancer Activity

Studies have shown that 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride has significant efficacy against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The anticancer effects are believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. This may include interference with DNA synthesis or repair mechanisms.

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, indicating potential as a novel antimicrobial agent.
  • Target Mechanism : The antimicrobial action may involve disruption of bacterial cell division processes, similar to other known antibiotics.

Comparative Analysis with Related Compounds

A comparative analysis reveals structural similarities with other imidazo[1,2-a]pyridine derivatives. Below is a table summarizing key compounds:

Compound NameCAS NumberSimilarity Index
6-Bromo-5-methylimidazo[1,2-a]pyridine116355-19-20.87
6-Bromo-7-methylimidazo[1,2-a]pyridine116355-18-10.87
6-Bromoimidazo[1,2-a]pyridin-2-amines947248-52-40.81
8-Methylimidazo[1,2-a]pyridine874-10-20.85
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine183208-22-20.81

This table illustrates that while these compounds share structural features, the specific substituents on 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride enhance its potency and selectivity against certain biological targets compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Carcinogenicity Studies : A retrospective analysis involving Tg.rasH2 mice highlighted that high doses of the compound failed to detect carcinogenic effects in long-term studies. This emphasizes the need for careful dose selection in future research.
  • Antibacterial Efficacy : Research focused on its antibacterial properties found that the compound effectively inhibited Streptococcus pneumoniae without affecting other bacterial strains, showcasing its potential as a narrow-spectrum antibiotic.

Q & A

Q. Q1. What are the common synthetic routes for 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine hydrochloride, and how can purity be optimized?

  • Synthesis : A two-step approach is typically employed:
    • Step 1 : Condensation of substituted pyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) with α-bromoketones (e.g., ethyl bromopyruvate) in ethanol under reflux with NaHCO₃. This yields the imidazo[1,2-a]pyridine core with moderate efficiency (65% yield) .
    • Step 2 : Functionalization via alkylation or halogenation to introduce ethyl and methyl groups. For example, 2-bromo-1-(6-bromo-3-pyridyl)ethanone reacts with aminopyrazines in 2-propanol with NaHCO₃ to install substituents .
  • Purification : Column chromatography (e.g., 0→5% MeOH/ethyl acetate gradient) and recrystallization (ethanol/dichloroethane) improve purity (>95%) . Low yields (e.g., 44.7%) may arise from competing side reactions; optimizing stoichiometry and reaction time is critical .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key for identifying substituent patterns. For example, methyl groups typically resonate at δ 2.4–2.6 ppm, while ethyl groups appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 3.0–3.2 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.2° between pyridine and imidazo-pyrazine systems) and confirms stereochemistry. SHELX software is widely used for refinement .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z 550.0978 vs. 550.0816) .

Advanced Mechanistic Insights

Q. Q3. How can reaction pathways be elucidated to explain regioselectivity in imidazo[1,2-a]pyridine synthesis?

  • Catalytic Studies : Iodine or In(OTf)₃ catalysts promote cyclization by stabilizing intermediates. For example, iodine enhances electrophilic aromatic substitution, favoring 2-substituted products over 3-substituted isomers .
  • Computational Modeling : DFT calculations predict energy barriers for competing pathways. For instance, steric hindrance from the 6-bromo group may direct substituents to the 8-ethyl position .

Data Contradictions and Troubleshooting

Q. Q4. How should researchers address discrepancies in reported yields (e.g., 44.7% vs. 65%) for similar synthetic protocols?

  • Variables : Reaction temperature (reflux vs. 80°C), solvent polarity (ethanol vs. 2-propanol), and base strength (NaHCO₃ vs. stronger bases) significantly impact yield .
  • Mitigation : Conduct kinetic studies (e.g., time-course HPLC) to identify side products. For low purity (e.g., 61% ), reprocessing via preparative TLC or mixed-solvent recrystallization is advised.

Biological Activity Profiling

Q. Q5. What methodological frameworks are recommended for evaluating the pharmacological potential of this compound?

  • In Vitro Assays :
    • MTT Cytotoxicity : Screen against human tumor cell lines (e.g., 24-hour exposure, IC₅₀ determination) .
    • Enzyme Inhibition : Test against cyclin-dependent kinases (CDKs) using fluorescence-based assays, given structural similarity to known CDK inhibitors .
  • SAR Studies : Compare with analogs (e.g., 6-cyano derivatives) to correlate substituent effects with bioactivity .

Solid-State and Polymorphism Studies

Q. Q6. How does polymorphism affect the physicochemical properties of this compound?

  • Luminescence Analysis : Polymorphs of related imidazo[1,2-a]pyridines exhibit color-tunable emission (yellow to red) due to excited-state intramolecular proton transfer (ESIPT). X-ray diffraction identifies H-bonding patterns critical for luminescence .
  • Stability Testing : DSC/TGA can detect polymorphic transitions. For example, metastable forms may revert to stable crystals under humidity, impacting formulation .

Advanced Analytical Techniques

Q. Q7. What strategies resolve overlapping signals in NMR spectra due to complex substituents?

  • 2D NMR : COSY and HSQC experiments differentiate ethyl/methyl groups and assign aromatic protons. For example, NOESY correlations clarify spatial proximity of bromo and ethyl groups .
  • Deuteration : Replacing exchangeable protons (e.g., NH) with deuterium simplifies splitting patterns in crowded regions .

Computational Modeling Applications

Q. Q8. How can molecular docking predict binding interactions of this compound with biological targets?

  • Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, docking into CDK2 active sites identifies key H-bonds with Glu81 and hydrophobic contacts with Ile10 .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .

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